Cas no 60814-16-6 (2-(4-Nitrophenoxy)ethanamine)
2-(4-Nitrophenoxy)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Nitrophenoxy)ethanamine
- Ethanamine, 2-(4-nitrophenoxy)-
- 2-(3,4-DICHLOROPHENYL)QUINOLINE-4-CARBOHYDRAZIDE
- 2-(4-Nitrophenoxy)-1-ethanamine
- 2-(4-Nitro-phenoxy)-aethylamin
- 2-(4-nitrophenoxy)-ethylamine
- 2-(p-nitrophenoxy)ethylamine
- 4-Nitrophenyl 2-aminoethyl ether
- Ethanamine,2-(4-nitrophenoxy)
- p-nitrophenoxyethylamine
- 2-(4-Nitrophenoxy)ethylamine
- 2-Aminoethyl 4-nitrophenyl ether
- 2-(4-Nitrophenoxy)ethanamine HCl
- AKOS010260833
- MFCD00634284
- 60814-16-6
- DB-072860
- 2-(4-Nitro-phenoxy)-ethylamine
- EN300-51969
- BS-22752
- 2-(4-nitro-phenoxy)-ethyl-amine
- 1-amino-2-(4-nitrophenoxy)-ethane
- 2-(4-nitrophenoxy)ethan-1-amine
- DTXSID50485308
- SCHEMBL1579577
- SY008289
- HIEVUCALPWFEFA-UHFFFAOYSA-N
- 2-(4-Nitro-phenoxy)ethylamine
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- MDL: MFCD00634284
- Inchi: 1S/C8H10N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6,9H2
- InChI Key: HIEVUCALPWFEFA-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])CCN
Computed Properties
- Exact Mass: 182.06900
- Monoisotopic Mass: 182.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- Density: 1.252
- Melting Point: 29-30 ºC
- Boiling Point: 345.1±22.0 °C at 760 mmHg
- Flash Point: 162.5±22.3 °C
- PSA: 81.07000
- LogP: 2.15580
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2-(4-Nitrophenoxy)ethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Nitrophenoxy)ethanamine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-Nitrophenoxy)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 086532-1g |
2-(4-Nitro-phenoxy)-ethylamine |
60814-16-6 | 95% | 1g |
£183.00 | 2022-03-01 | |
| Fluorochem | 086532-5g |
2-(4-Nitro-phenoxy)-ethylamine |
60814-16-6 | 95% | 5g |
£547.00 | 2022-03-01 | |
| Fluorochem | 086532-25g |
2-(4-Nitro-phenoxy)-ethylamine |
60814-16-6 | 95% | 25g |
£1641.00 | 2022-03-01 | |
| Alichem | A019146612-5g |
2-(4-Nitrophenoxy)ethanamine |
60814-16-6 | 95% | 5g |
$1109.31 | 2023-09-01 | |
| eNovation Chemicals LLC | K48450-1g |
2-(4-Nitrophenoxy)ethylamine |
60814-16-6 | 97% | 1g |
$622 | 2023-08-31 | |
| eNovation Chemicals LLC | D910625-1g |
2-(4-Nitrophenoxy)ethylamine |
60814-16-6 | >95% | 1g |
$265 | 2024-07-20 | |
| eNovation Chemicals LLC | D910625-5g |
2-(4-Nitrophenoxy)ethylamine |
60814-16-6 | >95% | 5g |
$865 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N53700-1g |
2-(4-Nitrophenoxy)ethanamine |
60814-16-6 | 97% | 1g |
¥1209.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N53700-25g |
2-(4-Nitrophenoxy)ethanamine |
60814-16-6 | 97% | 25g |
¥9759.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N53700-5g |
2-(4-Nitrophenoxy)ethanamine |
60814-16-6 | 97% | 5g |
¥3609.0 | 2024-07-19 |
2-(4-Nitrophenoxy)ethanamine Suppliers
2-(4-Nitrophenoxy)ethanamine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(4-Nitrophenoxy)ethanamine
Comprehensive Guide to 2-(4-Nitrophenoxy)ethanamine (CAS No. 60814-16-6): Properties, Applications, and Market Insights
2-(4-Nitrophenoxy)ethanamine (CAS No. 60814-16-6) is a specialized organic compound with a molecular formula of C8H10N2O3. This nitrophenoxy derivative is widely recognized in chemical research and industrial applications due to its unique structural features and reactivity. The compound consists of an ethanamine group linked to a 4-nitrophenoxy moiety, making it a valuable intermediate in synthetic chemistry. Researchers and manufacturers often seek high-purity 2-(4-Nitrophenoxy)ethanamine for its role in developing advanced materials and pharmaceuticals.
The growing interest in nitroaromatic compounds like 2-(4-Nitrophenoxy)ethanamine is driven by their versatility in organic synthesis. Recent trends in green chemistry and sustainable synthesis have increased demand for efficient intermediates that minimize environmental impact. This compound's balanced reactivity makes it suitable for catalyzed reactions and selective functionalization, aligning with modern atom-economy principles. Analytical techniques such as HPLC analysis and NMR spectroscopy confirm its structural integrity and purity, which are critical for research applications.
In pharmaceutical research, 2-(4-Nitrophenoxy)ethanamine 60814-16-6 serves as a building block for drug discovery programs. Its molecular structure allows for the development of bioactive molecules targeting various therapeutic areas. The compound's nitro group provides opportunities for further chemical modifications, making it valuable in creating small-molecule libraries for screening. Current studies explore its potential in designing enzyme inhibitors and receptor modulators, addressing pressing healthcare challenges.
The material science sector utilizes 2-(4-Nitrophenoxy)ethanamine CAS 60814-16-6 in developing advanced polymers and functional coatings. Its ability to participate in crosslinking reactions enhances material durability and performance characteristics. Industry professionals frequently search for thermal stability data and solubility parameters of this compound when formulating new materials for electronics or industrial applications.
Market analysis indicates steady growth for nitrophenoxy compounds, with 2-(4-Nitrophenoxy)ethanamine suppliers expanding their production capacities. The compound's global market demand reflects its importance across multiple industries. Quality specifications typically require ≥98% purity, with strict control of residual solvents and heavy metal content to meet research and industrial standards. Proper storage conditions (typically 2-8°C in airtight containers) ensure long-term stability of this valuable chemical intermediate.
Recent advancements in flow chemistry techniques have improved the synthesis efficiency of 2-(4-Nitrophenoxy)ethanamine 60814-16-6, reducing production costs and waste generation. These innovations align with the chemical industry's focus on process intensification and waste minimization. Researchers continue to explore novel applications in catalysis and materials engineering, positioning this compound as a focus area for future technological developments.
Safety considerations for handling 2-(4-Nitrophenoxy)ethanamine follow standard laboratory protocols for organic amines. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including gloves and safety glasses is recommended. The compound's material safety data sheet (MSDS) provides detailed guidance on first aid measures and spill management procedures for industrial users.
Analytical characterization of CAS 60814-16-6 typically includes melting point determination (reported range 85-88°C), spectroscopic analysis, and chromatographic purity testing. These quality control measures ensure batch-to-batch consistency for research and industrial applications. The compound's UV-Vis absorption properties make it particularly useful in photochemical studies and sensor development.
The future outlook for 2-(4-Nitrophenoxy)ethanamine remains positive, with emerging applications in renewable energy technologies and smart materials. Its structural features continue to inspire innovations in molecular design and functional materials development. As synthetic methodologies advance, this compound is expected to play an increasingly important role in cutting-edge chemical research and industrial processes.
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